![molecular formula C20H21N3 B2864346 2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline CAS No. 861206-59-9](/img/structure/B2864346.png)
2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline” is a chemical compound with the molecular formula C20H21N3 . It is a N-alkylpiperazine that is piperazine substituted by a methyl and a 2-aminoethyl group at the N atoms respectively .
Molecular Structure Analysis
The molecular structure of “this compound” has been analyzed using various methods. The crystal structure was solved by direct method using SIR92 program . The compound has a molecular weight of 303.4 g/mol .Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex. The IR spectrum of the compound exhibits a strong nitrile stretching vibration band at ν = 2203 cm −1 . The 1H-NMR spectrum reveals the methyl group of the piperazinyl moiety as a singlet at δ = 2.41 ppm, while, the piperazinyl methylene protons appear as triplets at δ = 2.63 and 3.83 ppm .Physical And Chemical Properties Analysis
The compound “this compound” has several physical and chemical properties. It has a molecular weight of 303.4 g/mol, an XLogP3 of 3.8, and a topological polar surface area of 19.4 Ų . It has 0 hydrogen bond donor count, 3 hydrogen bond acceptor count, and 2 rotatable bond count .Wissenschaftliche Forschungsanwendungen
Inhibition of Immunostimulatory Effects
One study synthesized and analyzed fifty-seven 2-phenylquinolines, including N-[2-(Dimethylamino)ethyl]-2-[4-(4-methylpiperazino)phenyl]quinolin-4-amine, for their ability to inhibit the immunostimulatory effect of oligodeoxynucleotides with a CpG-motif. This compound emerged as the most effective antagonist, suggesting its potential application in modulating immune responses (Strekowski et al., 2003).
Anticancer and Anti-inflammatory Properties
Another area of research involves the design of H4 receptor ligands with anti-inflammatory properties in vivo. The compound 2-(4-methyl-piperazin-1-yl)-quinoxaline was identified as a new lead structure for H4R ligands, with derivatives demonstrating potent ligand activities and significant anti-inflammatory properties in rat models. This finding highlights the potential therapeutic applications of these compounds in treating inflammation-related conditions (Smits et al., 2008).
Antitumor Activity
Research into the anticancer activity of 1-(4-methylpiperazin-1-yl)isoquinolines with different heteroaromatic substituents at the C-3 position demonstrated that derivatives with specific substituents exhibit high levels of anticancer activity. These findings suggest the promise of these compounds in developing novel anticancer drugs, with the activity significantly depending on the nature of heterocyclic substituents (Konovalenko et al., 2022).
Dual Action H1/H4 Receptor Ligands
A scaffold-hopping exercise led to the identification of quinazoline-containing H4R compounds as potent human H4 receptor inverse agonists. Some compounds from this series also showed considerable affinity for the human histamine H1 receptor, indicating a novel class of dual-action H1R/H4R ligands. These ligands possess anti-inflammatory properties in vivo, underscoring their potential for therapeutic applications (Smits et al., 2008).
Green Catalysis in Synthesis
A study explored the use of a nanocrystalline titania-based sulfonic acid material as a catalyst for synthesizing pyran derivatives linked to 4-methylpiperazin-1-yl quinolines. This environmentally friendly catalytic method offers a cost-effective approach for producing these compounds, potentially applicable in large-scale production (Murugesan et al., 2016).
Wirkmechanismus
Target of Action
A similar compound, n-{5-[4-(4-methylpiperazin-1-yl)phenyl]-1h-pyrrolo[2,3-b]pyridin-3-yl}nicotinamide, targets theSerine/threonine-protein kinase Chk1 . Another compound, (Z)-2- [2- (4-methylpiperazin-1-yl)benzyl]diazenecarbothioamide, targets the protein S100B .
Mode of Action
A structurally similar compound, 9-cyclopentyl-n2- (4- (4-methylpiperazin-1-yl)phenyl)-n8-phenyl-9h-purine-2,8-diamine, exhibits significant in vitro antitumor potency against non-small-cell lung cancer (nsclc) cell lines hcc827 and h1975, which harbor egfr-activating and drug-resistance mutations .
Biochemical Pathways
The related compound mentioned above is known to have significant antitumor activity, suggesting it may affect pathways related to cell proliferation and survival .
Result of Action
A structurally similar compound, 9-cyclopentyl-n2- (4- (4-methylpiperazin-1-yl)phenyl)-n8-phenyl-9h-purine-2,8-diamine, has been shown to exhibit significant in vitro antitumor potency against nsclc cell lines hcc827 and h1975 .
Eigenschaften
IUPAC Name |
2-[4-(4-methylpiperazin-1-yl)phenyl]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3/c1-22-12-14-23(15-13-22)18-9-6-17(7-10-18)20-11-8-16-4-2-3-5-19(16)21-20/h2-11H,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFZVJHWAJYJGOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C3=NC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(3,6-Dimethoxy-2-nitrophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2864264.png)
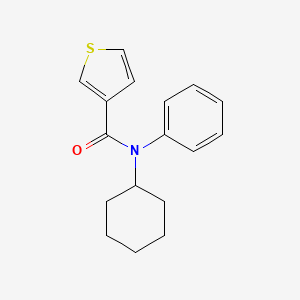
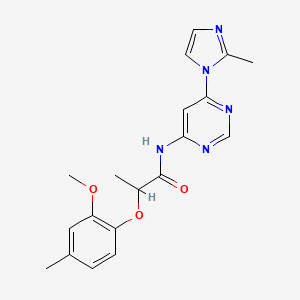
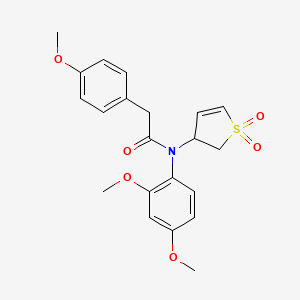
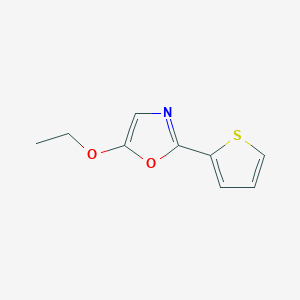
![N-[(4-chlorophenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2864273.png)
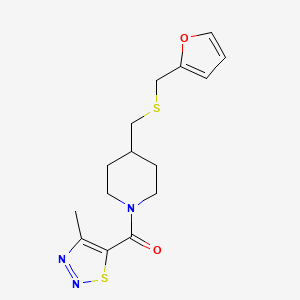

![(5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl benzo[d]thiazole-2-carboxylate](/img/structure/B2864281.png)
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 5-nitro-2-pyrrolidin-1-ylbenzoate](/img/structure/B2864283.png)
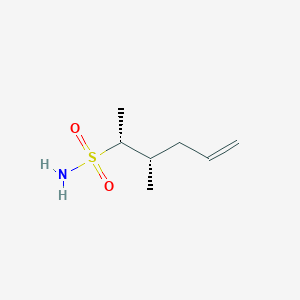
![4-(diethylsulfamoyl)-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2864285.png)
![2-cinnamamido-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2864286.png)
